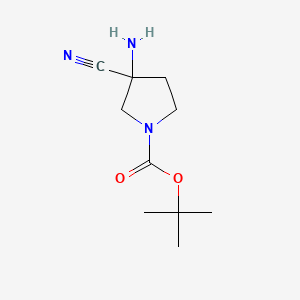

Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate

説明

Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H17N3O2 and a molecular weight of 211.26 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate can be achieved from Di-tert-butyl dicarbonate and 3-Aminopyrrolidine .Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 3-amino-3-cyano-1-pyrrolidinecarboxylate . The InChI code is 1S/C10H17N3O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-5,7,12H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a colorless low melting solid or liquid . It has a predicted boiling point of 336.6±42.0 °C and a predicted density of 1.15±0.1 g/cm3 . The compound should be stored at 2-8°C, protected from light .科学的研究の応用

Organic Synthesis

Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate: is a valuable building block in organic synthesis. Its tert-butyl group can be easily deprotected under acidic conditions, revealing a free amino group that can undergo further functionalization . This compound is particularly useful in the synthesis of complex molecules due to its stability and reactivity.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various bioactive molecules. Its cyano and amino functionalities are versatile handles for constructing pharmacophores, which are parts of a molecule responsible for its biological activity .

Material Science

The tert-butyl group’s steric bulk can influence the physical properties of materials. When incorporated into polymers or small molecules, it can affect solubility, melting point, and crystallinity, which are crucial parameters in material science applications .

Peptide Synthesis

This compound can be used in peptide synthesis as an amino acid analogue. The tert-butyl group serves as a protecting group for the carboxylate during peptide coupling reactions, which is a common strategy in the synthesis of peptides .

Catalysis

The amino group of Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate can act as a ligand in catalysis, coordinating to metal centers and influencing the outcome of catalytic reactions. This is particularly relevant in the development of new catalytic processes .

Bioconjugation

The compound’s functional groups make it suitable for bioconjugation techniques, where it can be used to attach biomolecules to various substrates or to each other. This is important in the development of diagnostic tools and targeted therapies .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram, with a signal word of “Warning” and hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-5,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLVTBMZGLRSPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726412 | |

| Record name | tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |

CAS RN |

871115-54-7 | |

| Record name | tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-amino-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B1441312.png)

![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)

![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1441334.png)